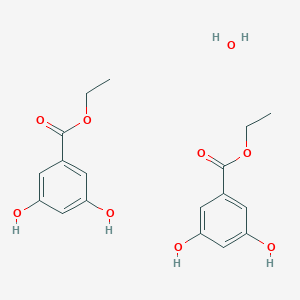

Ethyl 3,5-dihydroxybenzoate

説明

Ethyl 3,5-dihydroxybenzoate (CAS: 4142-98-7) is an aromatic ester derived from 3,5-dihydroxybenzoic acid. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol. This compound is characterized by two hydroxyl groups at the 3- and 5-positions of the benzene ring and an ethoxycarbonyl group at the 1-position . Physical properties include a melting point of 127–130°C, a predicted boiling point of 356.2±12.0°C, and a density of 1.294±0.06 g/cm³ . It is stable under dry, room-temperature storage conditions but requires caution due to its irritant properties (H315, H319, H335) .

This compound is synthesized via esterification of 3,5-dihydroxybenzoic acid with ethanol under acidic conditions, yielding moderate purity (32%) . It serves as a substrate in enzymatic studies (e.g., tannase hydrolysis ) and as a precursor in antimicrobial formulations .

特性

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Conventional Sulfuric Acid-Mediated Esterification

The direct esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of sulfuric acid remains the most widely reported method. In a representative procedure, 3,5-dihydroxybenzoic acid (162.2 mmol) was refluxed with ethanol and sulfuric acid (3 mL) at 65°C for 4 days, yielding 77.2% ethyl 3,5-dihydroxybenzoate after ice-water quenching and filtration. This method leverages the protonating ability of sulfuric acid to activate the carboxylic acid group, facilitating nucleophilic attack by ethanol.

Table 1: Reaction Conditions for Sulfuric Acid-Mediated Esterification

The patent method achieved superior yields (98.8%) by optimizing solvent extraction with methyl tert-butyl ether and neutralization via saturated sodium bicarbonate, minimizing side reactions like etherification of phenolic -OH groups.

Hydrogenation of Cyclohexene Derivatives

Palladium-Catalyzed Transfer Hydrogenation

A less conventional route involves the hydrogenation of ethyl 3-hydroxy-5-oxo-cyclohexa-3-ene carboxylate. In this method, this compound (54.89 mmol) undergoes hydrogenation with sodium formate and palladium on carbon in ethanol at 30–40°C for 3 hours, yielding 15.1% of the target compound. The low yield stems from competitive over-reduction of aromatic rings and catalyst poisoning by phenolic groups.

Key Challenges:

-

Catalyst Sensitivity : Palladium catalysts are prone to deactivation by phenolic -OH groups, necessitating precise stoichiometry of sodium formate (1.2 eq).

-

Side Reactions : Uncontrolled reduction leads to cyclohexanol derivatives, complicating purification.

Benzylation-Protected Esterification

Multi-Step Synthesis via Benzyl Ether Intermediates

The Chinese patent CN102675075A outlines a high-yield pathway involving benzyl protection:

-

Esterification : 3,5-Dihydroxybenzoic acid (200 mmol) reacts with ethanol and H₂SO₄ under reflux, yielding 98.8% this compound after extraction with methyl tert-butyl ether.

-

Benzylation : The product is treated with benzyl bromide and K₂CO₃ in acetone to form 3,5-dibenzyloxybenzoate, enabling selective reactions at the ester group.

This method’s success lies in the steric protection of phenolic -OH groups, preventing unwanted side reactions during subsequent steps.

Comparative Analysis of Methodologies

Yield vs. Complexity Trade-Offs

-

Acid-Catalyzed Esterification : Optimal for industrial use due to high yields (98.8%) and minimal purification steps.

-

Hydrogenation : Limited to niche applications due to low yields (15.1%) and catalyst costs.

-

Benzylation Routes : Ideal for multi-step syntheses requiring protected intermediates but add complexity.

化学反応の分析

反応の種類: 3,5-ジヒドロキシ安息香酸エチルは、次のものを含む様々な化学反応を起こします。

酸化: ヒドロキシル基は、キノンを形成するように酸化することができます。

還元: エステル基は、対応するアルコールに還元することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な生成物:

酸化: キノン。

還元: アルコール。

置換: エーテルまたはエステル.

4. 科学研究における用途

3,5-ジヒドロキシ安息香酸エチルは、科学研究でいくつかの用途があります。

科学的研究の応用

Medicinal Applications

1.1 Antibacterial Activity

Ethyl 3,5-dihydroxybenzoate has demonstrated significant antibacterial properties. A study evaluated its efficacy against clinical isolates of Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth, especially when combined with certain antibiotics, showcasing a synergistic effect. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an antibacterial agent .

1.2 Anti-inflammatory and Antioxidant Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for chronic inflammatory diseases and oxidative stress-related conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications .

1.3 Potential in Cancer Therapy

Recent studies have explored the potential of this compound as an anticancer agent. Its derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme linked to melanoma progression. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against cancer cells .

Material Science Applications

2.1 Biomaterials for Tissue Engineering

This compound has been investigated for its role in tissue engineering applications. It has been incorporated into biodegradable alginate matrices to create scaffolds for bone tissue regeneration. Studies have shown that these scaffolds promote osteoblast differentiation and enhance bone integration when implanted in vivo .

Table 1: Summary of this compound Applications in Medicine and Material Science

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Antibacterial Activity | Against Staphylococcus aureus | Synergistic effects with antibiotics observed |

| Anti-inflammatory Properties | Chronic inflammatory disease treatment | Modulation of inflammatory pathways |

| Cancer Therapy | Tyrosinase inhibition for melanoma | Enhanced potency with structural modifications |

| Tissue Engineering | Bone regeneration scaffolds | Promotes osteoblast differentiation |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of Staphylococcus aureus. The study highlighted that at concentrations ranging from 16 to 256 µg/mL, the compound effectively inhibited bacterial growth compared to controls. The combination therapy with certain antibiotics resulted in a statistically significant reduction in bacterial viability .

Case Study 2: Bone Regeneration

A series of experiments were conducted using alginate beads loaded with this compound in an animal model to assess bone regeneration capabilities. Histological analysis post-implantation revealed increased osteoblast activity and new bone formation compared to control groups not treated with the compound .

作用機序

3,5-ジヒドロキシ安息香酸エチルの作用機序には、様々な分子標的や経路との相互作用が含まれます。化合物中のヒドロキシル基は、生体分子と水素結合を形成し、それらの構造と機能に影響を与えます。 さらに、エステル基は加水分解を受け、3,5-ジヒドロキシ安息香酸を放出し、これがさらに生物系と相互作用する可能性があります .

類似化合物:

- 3,5-ジヒドロキシ安息香酸メチル

- 2,5-ジヒドロキシ安息香酸エチル

- 3-ヒドロキシ安息香酸エチル

- 3,5-ジメチル安息香酸メチル

比較: 3,5-ジヒドロキシ安息香酸エチルは、安息香酸環の3位と5位に特定のエステル化がされているため、独特です。この構造的特徴は、その類似体と比べて、独特の化学的性質と反応性を付与します。 例えば、3,5-ジヒドロキシ安息香酸メチルは、メチルエステル基を持つ類似の構造をしていますが、溶解度と反応性に違いがあります .

類似化合物との比較

Key Observations :

- Synthesis Efficiency: Methyl derivatives generally exhibit higher yields (70% for mthis compound vs. 32% for this compound) due to methanol’s superior nucleophilicity in esterification .

Antimicrobial Synergy

This compound enhances the potency of antibiotics like levofloxacin (LF) by ~2-fold against S. aureus and E. coli. This synergy (ΣFICI = 0.452, <0.5) is comparable to ethyl 3,4-dihydroxybenzoate but superior to 2,6-dihydroxybenzoate derivatives. The mechanism involves disrupting bacterial membranes via lipophilic interactions .

Enzymatic Hydrolysis

- Tannase Activity : this compound is hydrolyzed by tannase (e.g., TanBFnp from Fusobacterium nucleatum) to protocatechuic acid, similar to ethyl 3,4-dihydroxybenzoate .

- Lipase Selectivity : Immobilized lipases selectively deacetylate this compound derivatives, yielding partially protected intermediates in 80% efficiency .

Chemical Reactivity

- Steric Hindrance : The 3,5-dihydroxy substitution creates steric clashes with hydrophobic residues (e.g., Phe23 in decarboxylases), reducing enzymatic activity compared to 2,6-dihydroxybenzoate .

- Reaction Kinetics : this compound undergoes nucleophilic displacement in thiocyanate melts with an activation energy of 22 kcal/mol, typical for SN2 mechanisms .

生物活性

Ethyl 3,5-dihydroxybenzoate (CAS Number: 4142-98-7) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 127-130 °C |

| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg |

| Flash Point | 146.1 ± 13.1 °C |

These properties indicate that the compound is a solid at room temperature and has a moderate boiling point, making it suitable for various laboratory applications.

This compound functions primarily as an enzyme modulator, interacting with various biomolecules to exert its effects. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which leads to the upregulation of hypoxia-inducible factor (HIF) pathways, enhancing cellular responses to low oxygen conditions.

- Antioxidant Activity : The compound has been observed to protect cells from oxidative stress by increasing the levels of antioxidant enzymes and reducing reactive oxygen species (ROS) production .

- Efflux Pump Inhibition : this compound may inhibit bacterial efflux pumps, thus potentiating the efficacy of antibiotics against drug-resistant strains of Escherichia coli by enhancing intracellular antibiotic concentrations .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:

- Reduce Oxidative Stress : By enhancing the activity of antioxidant enzymes, it mitigates oxidative damage in cells subjected to hypoxic conditions.

- Cellular Protection : Studies have demonstrated its ability to improve cellular viability under stress conditions by modulating gene expression related to antioxidant defense.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored:

- Inhibition of Drug Resistance : this compound enhances the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are critical for antibiotic resistance in bacteria .

- Molecular Docking Studies : Computational studies suggest that it binds effectively within the efflux pump's binding pocket, potentially blocking substrate translocation and increasing antibiotic retention within bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity in Hypoxia :

- A study demonstrated that preconditioning with this compound significantly improved cell survival rates in hypoxic environments by reducing oxidative damage.

- Antimicrobial Potentiation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。